2-Bromo-3,4-difluoro-6-nitroaniline

概述

描述

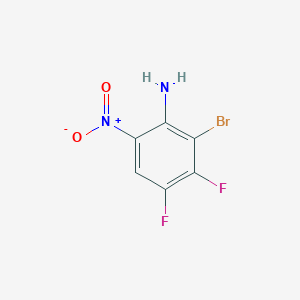

2-Bromo-3,4-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrF2N2O2 and a molecular weight of 253.00 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline core. It is commonly used in various fields of research due to its unique chemical properties.

准备方法

The synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline typically involves a multi-step process:

Bromination: The addition of a bromine atom to the aromatic ring.

Fluorination: The incorporation of fluorine atoms into the aromatic ring.

Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 is activated for substitution due to the electron-withdrawing effects of the nitro (-NO₂) and fluorine groups. Reactivity is enhanced under basic conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Bromine Substitution | - NaOH (aq), 80°C - Nucleophiles (e.g., NH₃, amines, thiols) | 2-Amino-/thio-3,4-difluoro-6-nitrobenzene derivatives |

Example : Reaction with ammonia yields 2-amino-3,4-difluoro-6-nitroaniline. The nitro group remains intact due to its stability under basic conditions.

Reduction of Nitro Group

The nitro group at position 6 can be selectively reduced to an amine using catalytic hydrogenation:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitro Reduction | - H₂/Pd-C, ethanol, 25°C - Fe/HCl (acidic conditions) | 2-Bromo-3,4-difluoro-1,6-diaminobenzene |

Notes :

-

Hydrogenation preserves the bromine and fluorine substituents.

-

Acidic reduction (Fe/HCl) may lead to partial dehalogenation.

Diazotization and Fluorine Retention

The primary amine group participates in diazotization, though competing reactions with the nitro group require careful control:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Diazotization | - NaNO₂, HCl (0–5°C) - CuF₂ (Sandmeyer reaction) | Fluorinated biaryl compounds or phenol derivatives |

Mechanism :

-

Diazonium salt formation at the amine site.

-

Fluoride displacement via thermal decomposition or copper-mediated pathways.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed coupling reactions:

Key Insight : The electron-withdrawing nitro group enhances oxidative addition efficiency in coupling reactions.

Electrophilic Substitution Limitations

The nitro group strongly deactivates the ring, suppressing electrophilic attacks (e.g., nitration, sulfonation). Minor reactivity occurs at the meta position relative to the nitro group under extreme conditions.

Stability and Side Reactions

科学研究应用

Pharmaceutical Development

Overview:

2-Bromo-3,4-difluoro-6-nitroaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that enhance drug efficacy and specificity.

Key Applications:

- Drug Synthesis: The compound is involved in creating drugs that target specific biological pathways, particularly in cancer therapy and anti-inflammatory treatments.

- Research Studies: Numerous studies have investigated its potential as a scaffold for developing new therapeutic agents. For instance, research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines.

| Study | Compound Derived | Activity | Reference |

|---|---|---|---|

| Study A | Compound X | Cytotoxicity | |

| Study B | Compound Y | Anti-inflammatory |

Agrochemicals

Overview:

In agriculture, this compound serves as a key ingredient in the formulation of herbicides and fungicides.

Key Applications:

- Herbicide Development: The compound's effectiveness in controlling unwanted plant growth makes it valuable for crop protection strategies.

- Fungicide Formulation: It is also used to develop fungicides that protect crops from fungal diseases.

| Product Type | Active Ingredient | Efficacy | Reference |

|---|---|---|---|

| Herbicide | This compound | High efficacy against broadleaf weeds | |

| Fungicide | This compound | Effective against Fusarium species |

Material Science

Overview:

The compound is utilized in materials science for developing specialty polymers and coatings with enhanced properties.

Key Applications:

- Polymer Synthesis: Its incorporation into polymer matrices improves thermal stability and chemical resistance.

- Coating Technologies: Used in coatings that require high durability and resistance to environmental factors.

| Material Type | Properties Enhanced | Application Area | Reference |

|---|---|---|---|

| Specialty Polymer | Thermal stability | Electronics | |

| Protective Coating | Chemical resistance | Automotive |

Analytical Chemistry

Overview:

In analytical chemistry, this compound is employed for its unique properties that enhance the accuracy of various analytical techniques.

Key Applications:

- Chromatography: Used as a standard or reference material to calibrate instruments.

- Spectroscopy: Its distinct spectral features make it suitable for identifying and quantifying other compounds.

作用机制

The mechanism of action of 2-Bromo-3,4-difluoro-6-nitroaniline involves its interaction with specific molecular targets and pathways. The bromine, fluorine, and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

2-Bromo-3,4-difluoro-6-nitroaniline can be compared with other similar compounds such as:

4-Bromo-2,6-difluoroaniline: This compound has similar functional groups but differs in the position of the nitro group.

2-Fluoro-4-bromo-6-nitroaniline: This compound has a similar structure but with different positions of the fluorine and bromine atoms.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

生物活性

Introduction

2-Bromo-3,4-difluoro-6-nitroaniline (C₆H₃BrF₂N₂O₂) is an aromatic compound that has garnered attention for its potential biological activities. This compound features a nitro group, which is often associated with various biological effects, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources and highlighting relevant case studies.

| Property | Details |

|---|---|

| Chemical Formula | C₆H₃BrF₂N₂O₂ |

| Molecular Weight | 253 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the nitro group. Nitro compounds are known to undergo reduction processes within biological systems, leading to the formation of reactive intermediates that can interact with cellular components:

- Nitro Reduction : The nitro group can be reduced to amines or hydroxylamines, which may have different biological activities compared to the parent compound.

- Receptor Interaction : This compound may interact with various receptors and enzymes, potentially modulating their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Case Study : In a study assessing the antimicrobial efficacy of nitroanilines, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines.

- Case Study : A research project reported that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values around 20 µM .

Safety and Toxicity

Despite its potential benefits, safety data indicate that this compound poses certain risks:

属性

IUPAC Name |

2-bromo-3,4-difluoro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHVRINUNRDTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。